molecular formula C9H3ClF3IN2 B13650281 4-Chloro-5-iodo-2-(trifluoromethyl)quinazoline

4-Chloro-5-iodo-2-(trifluoromethyl)quinazoline

Katalognummer: B13650281
Molekulargewicht: 358.48 g/mol
InChI-Schlüssel: JRWSAJWEJGPLHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-5-iodo-2-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The compound’s unique structure, which includes chlorine, iodine, and trifluoromethyl groups, makes it a valuable candidate for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-chloro-2-(trifluoromethyl)aniline with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-5-iodo-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation and reduction reactions can lead to various quinazoline derivatives .

Wissenschaftliche Forschungsanwendungen

4-Chloro-5-iodo-2-(trifluoromethyl)quinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Chloro-5-iodo-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and other biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)quinazoline
  • 5-Iodo-2-(trifluoromethyl)quinazoline
  • 4-Chloro-5-bromo-2-(trifluoromethyl)quinazoline

Uniqueness

4-Chloro-5-iodo-2-(trifluoromethyl)quinazoline stands out due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H3ClF3IN2

Molekulargewicht

358.48 g/mol

IUPAC-Name

4-chloro-5-iodo-2-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9H3ClF3IN2/c10-7-6-4(14)2-1-3-5(6)15-8(16-7)9(11,12)13/h1-3H

InChI-Schlüssel

JRWSAJWEJGPLHS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)I)C(=NC(=N2)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.